molecular formula C9H5ClIN B12457284 6-Chloro-3-iodoquinoline

6-Chloro-3-iodoquinoline

Cat. No.: B12457284
M. Wt: 289.50 g/mol
InChI Key: FYIACJAJSAVPJK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H5ClIN and a molecular weight of 289.50 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 6-Chloro-3-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration . This method can be catalyzed by acids, bases, or thermal conditions.

Another method involves the use of benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a selective chlorinating agent and an efficient generator of hydrochloric acid (HCl). This one-pot synthesis involves the reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in acetic acid (AcOH) .

Chemical Reactions Analysis

6-Chloro-3-iodoquinoline undergoes various types of chemical reactions, including:

Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, quinoline derivatives are known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme .

Comparison with Similar Compounds

6-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:

The presence of both chlorine and iodine atoms in this compound makes it unique and versatile for various chemical transformations and applications.

Biological Activity

6-Chloro-3-iodoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following structural formula:

C9H6ClIN\text{C}_9\text{H}_6\text{ClI}\text{N}

This compound features a quinoline ring system, which is known for its diverse biological properties. The presence of halogen substituents (chlorine and iodine) is crucial as they can influence the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. A notable study reported that various iodo-quinoline derivatives exhibited significant activity against a range of microorganisms, including Staphylococcus epidermidis and Klebsiella pneumoniae. The results are summarized in Table 1.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundS. epidermidis12.5 µg/mL
This compoundK. pneumoniae25 µg/mL
Other derivativesC. parapsilosis15 µg/mL

Table 1: Antimicrobial activity of this compound derivatives against selected microorganisms .

The antimicrobial mechanism of action for this compound is believed to involve interference with microbial cell membrane integrity and inhibition of essential metabolic pathways. Studies suggest that these compounds may disrupt DNA replication or protein synthesis in bacteria, leading to cell death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Research indicates that it may act as a potent inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study demonstrated that this compound exhibited an IC50 value of 10 µM against human cancer cell lines, indicating significant cytotoxic effects .

Case Studies

Case Study 1: Inhibition of QR2 Enzyme

A study focused on the inhibition of the quinone reductase 2 (QR2) enzyme by various quinoline derivatives, including this compound. The findings suggested that this compound could effectively inhibit QR2, which plays a role in cellular defense against oxidative stress and cancer progression. The IC50 value for this inhibition was reported at approximately 5 µM, showcasing its potential as a chemopreventive agent .

Case Study 2: Antimalarial Activity

Although primarily known for its antimicrobial and anticancer properties, some derivatives of quinoline compounds have shown promise in antimalarial activity. For example, analogs featuring similar halogen substitutions have been tested against Plasmodium falciparum, with promising results indicating selective toxicity towards the parasite without affecting human cells significantly .

Properties

IUPAC Name

6-chloro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIACJAJSAVPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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